Dodecyl Phosphorodichloridate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

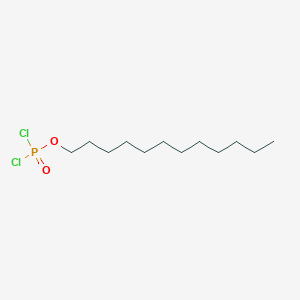

Dodecyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a lauryl group attached to a dichlorophosphate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl Phosphorodichloridate can be synthesized through the reaction of lauryl alcohol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}{12}\text{H}{25}\text{OH} + \text{POCl}3 \rightarrow \text{C}{12}\text{H}_{25}\text{OPOCl}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of lauryl dichlorophosphate involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Dodecyl phosphorodichloridate undergoes substitution reactions with nucleophiles like alcohols or amines, forming phosphoramidates or phosphonates. For example:

-

Reaction with alcohols :

ROPOCl2+2R’OH→ROPO(OR’)2+2HCl

Example: Reaction with 1-octanol in the presence of pyridine yields octyl dioctylphosphinate (63% yield) . -

Reaction with amines :

ROPOCl2+NH3→ROPO(NH2)2+2HCl

This mirrors the Atherton–Todd reaction mechanism, where chlorophosphate intermediates facilitate nucleophilic attack .

Hydrolysis

This compound hydrolyzes rapidly in water to form phosphoric acid derivatives:

ROPOCl2+2H2O→ROPO(OH)2+2HCl

This hydrolysis is analogous to the behavior of [TBA][PO₂Cl₂], which degrades to phosphoric acid under aqueous conditions .

Analytical and Stability Data

-

31P NMR : Chlorophosphate intermediates show distinct chemical shifts (e.g., −13 ppm for pyrophosphate vs. 3.5 ppm for diethyl chlorophosphate) .

-

Stability : Rapid hydrolysis in water, requiring anhydrous conditions for storage .

Mechanistic Insights

The Atherton–Todd reaction mechanism provides a framework for understanding chlorophosphate reactivity. Computational studies suggest dealkylation of phosphites by amines, followed by nucleophilic attack on CCl₄ to form chlorophosphate intermediates . For dodecyl derivatives, similar pathways are likely, with steric effects from the long alkyl chain influencing reaction kinetics.

Scientific Research Applications

Dodecyl Phosphorodichloridate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

Biology: Employed in the modification of biomolecules for studying phosphorylation processes.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of surfactants and flame retardants.

Mechanism of Action

The mechanism of action of lauryl dichlorophosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to nucleophilic targets, such as hydroxyl or amino groups, forming stable phosphate esters or amides. This property is exploited in various chemical and biological applications, where it modifies the structure and function of target molecules.

Comparison with Similar Compounds

Phenyl Dichlorophosphate: Similar in structure but contains a phenyl group instead of a lauryl group.

Methyl Dichlorophosphate: Contains a methyl group, making it less hydrophobic compared to lauryl dichlorophosphate.

Ethyl Dichlorophosphate: Contains an ethyl group, offering different reactivity and solubility properties.

Uniqueness: Dodecyl Phosphorodichloridate is unique due to its long hydrophobic lauryl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in the formulation of detergents and emulsifiers.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Dodecyl Phosphorodichloridate in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting dodecanol with phosphorus oxychloride under anhydrous conditions. Purification requires fractional distillation under inert gas (e.g., nitrogen) to avoid hydrolysis. Analytical verification via 31P-NMR and FT-IR is critical to confirm purity and structural integrity. Handling must adhere to corrosive liquid protocols, including PPE and fume hood use, as per UN transport guidelines for similar organophosphorus compounds .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Store in airtight, corrosion-resistant containers under inert atmosphere at ≤4°C. Monitor for hydrolysis byproducts (e.g., phosphoric acid derivatives) using HPLC-MS . Safety protocols align with ADR/RID Class 8 (corrosive liquids) guidelines, including spill containment with absorbent materials like vermiculite and neutralization with sodium bicarbonate .

Q. What analytical techniques are recommended for characterizing this compound in solution-phase reactions?

- Methodological Answer : Employ reverse-phase HPLC with phosphate-perchlorate buffer mobile phases (e.g., 10 mM KH₂PO₄, pH 2.5) and UV detection at 210–220 nm. For quantification, use external calibration with purified standards. Cross-validate with GC-FID using derivatization (e.g., silylation) to improve volatility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different solvent systems?

- Methodological Answer : Systematically test reactivity in aprotic (e.g., THF, DCM) vs. protic (e.g., methanol, water) solvents using kinetic studies (e.g., stopped-flow UV-Vis). Compare activation energies via Arrhenius plots and correlate with solvent polarity indices. Contradictions may arise from solvent-specific stabilization of transition states or competing hydrolysis pathways .

Q. What experimental strategies mitigate interference from hydrolysis byproducts during phosphopeptide synthesis using this compound?

- Methodological Answer : Use anhydrous reaction conditions with molecular sieves (3Å) and scavengers (e.g., triethylamine). Monitor reaction progress via LC-MS to detect phosphorylated intermediates. Post-synthesis, employ ion-exchange chromatography (e.g., DEAE-Sephadex) to separate phosphopeptides from hydrolyzed phosphoric acid derivatives .

Q. How does the alkyl chain length (e.g., dodecyl vs. shorter chains) influence the reactivity and stability of phosphorodichloridate derivatives?

- Methodological Answer : Conduct comparative studies using homologs (e.g., ethyl, octyl phosphorodichloridate) under controlled conditions. Measure hydrolysis rates via conductivity titration and thermal stability via DSC-TGA . Longer alkyl chains (e.g., dodecyl) enhance lipophilicity but may reduce electrophilicity due to steric hindrance .

Q. What advanced spectroscopic methods are suitable for probing the electronic environment of the phosphorus center in this compound?

- Methodological Answer : Solid-state 31P MAS-NMR provides insights into phosphorus coordination geometry. Complement with X-ray photoelectron spectroscopy (XPS) to analyze oxidation states and Raman spectroscopy for P=O/P-Cl bond vibrations. Computational modeling (DFT) can validate experimental data .

Q. Methodological Best Practices

- Data Validation : Replicate experiments ≥3 times and report mean ± SD. Use ANOVA for inter-group comparisons .

- Troubleshooting : For inconsistent assay results, check for moisture contamination (via Karl Fischer titration) and verify reagent preparation protocols (e.g., buffer pH calibration) .

- Cross-disciplinary Integration : Adapt protocols from phosphatidylcholine assays (e.g., enzymatic quantification) for phosphorus-specific analyses .

Properties

Molecular Formula |

C12H25Cl2O2P |

|---|---|

Molecular Weight |

303.20 g/mol |

IUPAC Name |

1-dichlorophosphoryloxydodecane |

InChI |

InChI=1S/C12H25Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3 |

InChI Key |

NVIKEGBHOVMMDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.